Daphnezomine G

CAS No.:

Cat. No.: VC1883587

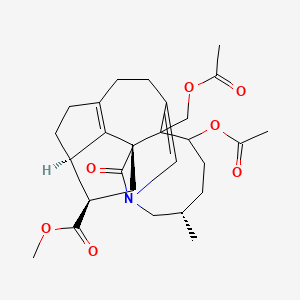

Molecular Formula: C27H35NO7

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H35NO7 |

|---|---|

| Molecular Weight | 485.6 g/mol |

| IUPAC Name | methyl (1R,3R,4R,14S)-17-acetyloxy-18-(acetyloxymethyl)-14-methyl-19-oxo-12-azapentacyclo[10.6.1.11,4.010,18.07,20]icosa-7(20),10-diene-3-carboxylate |

| Standard InChI | InChI=1S/C27H35NO7/c1-15-5-10-22(35-17(3)30)27(14-34-16(2)29)19-8-6-18-7-9-20-21(24(31)33-4)11-26(27,23(18)20)25(32)28(12-15)13-19/h13,15,20-22H,5-12,14H2,1-4H3/t15-,20+,21+,22?,26-,27?/m0/s1 |

| Standard InChI Key | XCEBFXVRSJEDEA-SLGSRJADSA-N |

| Isomeric SMILES | C[C@H]1CCC(C2(C3=CN(C1)C(=O)[C@@]24C[C@H]([C@@H]5C4=C(CC5)CC3)C(=O)OC)COC(=O)C)OC(=O)C |

| Canonical SMILES | CC1CCC(C2(C3=CN(C1)C(=O)C24CC(C5C4=C(CC5)CC3)C(=O)OC)COC(=O)C)OC(=O)C |

Introduction

Chemical Structure and Properties

Structural Features

Daphnezomine G is distinguished by its 1-azabicyclo[5.2.2]undecane moiety, which forms a key part of its complex molecular architecture . This unique structural feature contributes significantly to the compound's chemical and potential biological properties. The molecule also contains a distinctive aza-adamantane core, which is a characteristic structural element that defines its three-dimensional configuration and reactivity patterns.

The structural complexity of Daphnezomine G reflects the intricate biosynthetic pathways found in Daphniphyllum species, which generate highly functionalized polycyclic frameworks through a series of intramolecular transformations. These transformations result in the formation of multiple rings and stereocenters that characterize the compound's architecture.

Molecular Properties

Table 1. Key Molecular Properties of Daphnezomine G

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₇NO₃ |

| Molecular Weight | ≈375.5 g/mol |

| Key Structural Feature | 1-azabicyclo[5.2.2]undecane moiety |

| Core Structure | Aza-adamantane core |

| Functional Groups | Hydroxyl, ester moieties |

| Biological Classification | Daphniphyllum alkaloid |

Isolation and Natural Sources

Original Isolation

Daphnezomine G was first isolated from Daphniphyllum humile, along with Daphnezomine F, representing novel alkaloids with the characteristic 1-azabicyclo[5.2.2]undecane ring system . The isolation process typically involves extraction with organic solvents, followed by various chromatographic techniques to separate the desired alkaloids from the complex plant matrix.

Daphniphyllum humile, the original source of Daphnezomine G, is an evergreen tree native to certain regions of Asia. Like other members of the Daphniphyllum genus, it produces a diverse array of structurally unique alkaloids in various plant parts, including leaves, stems, and branches.

Extraction and Purification Methods

The extraction of Daphniphyllum alkaloids, including Daphnezomine G, generally follows a standardized protocol involving multiple steps:

-

The plant material (leaves, branches, or stems) is dried and ground to increase the surface area for extraction.

-

The ground material is extracted with methanol or another suitable organic solvent.

-

The extract is partitioned between EtOAc and 3% tartaric acid solution.

-

The water-soluble materials are adjusted to pH 10 with saturated Na₂CO₃ and extracted with CHCl₃ to give crude alkaloidal fractions.

-

The crude alkaloid mixture is subjected to various chromatographic techniques, including column chromatography on silica gel, amino silica gel, or Sephadex LH-20, to isolate individual alkaloids .

The isolation yield of Daphnezomine G from natural sources is typically very low, similar to other Daphniphyllum alkaloids, which often have yields in the range of 0.0002-0.001% from the original plant material .

Biological Activities

Research and Studies

Analytical Characterization

The structural elucidation of Daphnezomine G has been accomplished through various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D techniques such as COSY, HSQC, HMBC, and NOESY)

-

Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Infrared (IR) spectroscopy

-

Optical rotation measurements to determine absolute stereochemistry

The complete spectroscopic data for Daphnezomine G, including detailed NMR assignments, have been reported in the literature, providing valuable information for structural confirmation and comparison with other Daphniphyllum alkaloids .

Structural Studies

Relation to Other Daphniphyllum Alkaloids

Daphnezomine Family

Daphnezomine G is part of a larger family of structurally related Daphniphyllum alkaloids, including Daphnezomines A-V . These compounds share certain structural features but differ in their specific ring systems, functional groups, and stereochemical configurations. The daphnezomine family represents one of several structural types within the broader classification of Daphniphyllum alkaloids.

Table 3. Comparison of Daphnezomine G with Related Daphniphyllum Alkaloids

| Compound | Key Structural Feature | Distinctive Characteristic | Source |

|---|---|---|---|

| Daphnezomine G | 1-azabicyclo[5.2.2]undecane moiety | Aza-adamantane core | D. humile |

| Daphnezomine F | 1-azabicyclo[5.2.2]undecane moiety | Structural analog of G | D. humile |

| Daphnezomines A-B | Aza-adamantane core skeleton | Different ring system from G | D. humile |

| Daphnezomine U | 1-azabicyclo[5.2.2]undecane ring system | Recently isolated analog | D. humile |

| Daphlongeranine C | Similar to Daphnezomine F-type | First isolated from fruits | D. longeracemosum |

Synthesis and Chemical Reactions

Key Reactions and Transformations

The synthesis of compounds structurally related to Daphnezomine G typically involves several key transformations:

-

Construction of the azabicyclic framework

-

Formation of the multiple rings that comprise the polycyclic skeleton

-

Stereoselective introduction of functional groups

-

Late-stage modifications to establish the final structure

Recent advances in synthetic methodology, particularly in the areas of stereoselective C-C bond formation, transition metal catalysis, and radical chemistry, have facilitated progress toward more efficient and versatile approaches to these complex alkaloids .

Future Research Directions

Ongoing Research Challenges

Despite the progress made in understanding Daphnezomine G and related alkaloids, several challenges remain:

-

Limited natural abundance, making it difficult to obtain sufficient quantities for comprehensive biological evaluation

-

Complex structure, presenting significant synthetic challenges

-

Limited data on specific biological targets and mechanisms of action

-

Incomplete understanding of structure-activity relationships

Addressing these challenges will require interdisciplinary approaches combining natural products chemistry, synthetic organic chemistry, analytical chemistry, and biological evaluation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume